molecular formula C20H20ClN3O2 B2496556 3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide CAS No. 477711-49-2

3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide

Cat. No. B2496556
CAS RN: 477711-49-2
M. Wt: 369.85
InChI Key: SKVUNNILGRMIAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to the compound , involves intricate chemical reactions, including cyclization and substitution processes. For instance, a study by Tang et al. (2014) detailed the synthesis of a related pyrazole compound, demonstrating the critical role of X-ray diffraction in characterizing the planar structure and dihedral angles of the synthesized molecule, which is crucial for understanding the synthesis pathway of complex organic compounds like the one of interest [Li-Zhipeng Tang, F. Tao, M. Cheng, Qi Liu (2014)].

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the arrangement of the benzene and pyrazole rings and their substituents. The X-ray crystallography data provide insights into the planarity of the benzene ring system and the orientation of the pyrazole rings, as demonstrated by Tang et al. (2014). This analysis is pivotal for understanding the compound's reactivity and interaction potential [Li-Zhipeng Tang, F. Tao, M. Cheng, Qi Liu (2014)].

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives, such as the compound in focus, include nucleophilic substitution and addition reactions. The study of these reactions helps in understanding the compound's functional group reactivity and potential for further chemical modifications. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in stabilizing the compound's structure, as reported in various studies [A. Saeed, A. Khurshid, U. Flörke, et al. (2020)].

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

The compound under study is involved in various chemical transformations. For instance, a related compound, 2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzene-diazonium hydrogen sulfate, reacted with copper sulfate and sodium chloride to yield chlorinated and hydroxylated epimers along with other derivatives (Maggio, Raffa, Raimondi, & Daidone, 2013). This demonstrates the compound's potential in generating diverse chemical structures, which could have various applications in scientific research.

Reaction Mechanisms and Structural Analysis

The reaction mechanisms of similar compounds have been studied extensively. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves complex rearrangements, as confirmed by HPLC/MS studies (Ledenyova et al., 2018). Additionally, in-depth structural and interaction studies, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, have been conducted on antipyrine-like derivatives similar to the subject compound (Saeed et al., 2020).

Synthesis and Characterization

Synthesis and characterization of novel compounds using the subject chemical as a base or a comparative structure is another key area of research. For instance, synthesis of new pyrazole, pyridine, and pyrimidine derivatives using related compounds demonstrates the broad potential of such chemicals in creating new pharmacological agents (Fadda, Etman, El-Seidy, & Elattar, 2012).

Applications in Material Science

Some derivatives of the compound have been explored for their potential in material science. Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates synthesized have shown promise as potential non-linear optical (NLO) materials, indicating their use in optical applications (Chandrakantha et al., 2013).

Pharmacological Potential

While avoiding details on drug use and dosage, it is worth noting that related compounds have been synthesized and evaluated for their pharmacological potential. For instance, a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted their potential as novel antipsychotic agents, underlining the broader significance of this class of compounds in medicinal chemistry (Wise et al., 1987).

properties

IUPAC Name

3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-14-18(11-12-22-19(25)15-7-6-8-16(21)13-15)20(24(2)23-14)26-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUNNILGRMIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCNC(=O)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide

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